9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
CAS No.: 2416231-29-1
Cat. No.: VC7513552
Molecular Formula: C24H25NO6
Molecular Weight: 423.465
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416231-29-1 |
|---|---|
| Molecular Formula | C24H25NO6 |
| Molecular Weight | 423.465 |
| IUPAC Name | 9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) |
| Standard InChI Key | NQGAXEOSTUVSRW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure that incorporates both dioxane and azaspiro moieties. This compound is notable for its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The molecular formula of this compound is C24H25NO6, and it has a molecular weight of approximately 423.465 g/mol .
Synthesis Methods
The synthesis of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps:
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Preparation of the Spirocyclic Core: This involves forming the azaspiro and dioxane rings through a series of reactions.
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Introduction of the Fmoc Group: The Fmoc group is attached to the spirocyclic core using appropriate reagents and conditions.
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Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: To introduce additional functional groups.
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Reduction: To modify the spirocyclic core or the Fmoc group.
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Substitution: Nucleophilic substitution reactions are common for modifying the Fmoc group.
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activity and Applications
The biological activity of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is attributed to its unique structure, which may enhance its binding affinity to target proteins or enzymes. Potential applications include:
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Medicinal Chemistry: Studying its interaction with enzymes or receptors for therapeutic effects.
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Peptide Synthesis: The Fmoc group is used as a protective group.
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Drug Development: Its spirocyclic structure makes it a candidate for developing novel drugs.
Comparison with Similar Compounds
Several compounds share structural similarities with 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid | Contains diazine moiety | |
| 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | Features tert-butoxycarbonyl group | |
| 1,5-Dioxa-9-azaspiro[5.5]undecane | Simpler structure without carboxylic acid |
These compounds highlight the diversity within this chemical class while showcasing the unique features of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid due to its specific functional groups and spirocyclic nature.
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